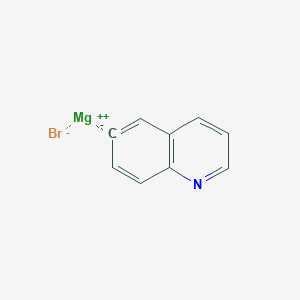

Quinolin-6-ylmagnesium bromide

Beschreibung

Significance of Organometallic Chemistry in Complex Molecule Construction

Organometallic chemistry, the study of compounds containing at least one bond between a carbon atom and a metal, has revolutionized synthetic organic chemistry. wikipedia.orgiitk.ac.in These reagents serve as potent nucleophiles or are key components in catalytic cycles, enabling the formation of carbon-carbon bonds—the very backbone of organic molecules. numberanalytics.comcdnsciencepub.com Reactions facilitated by organometallic compounds, such as Grignard reactions, are fundamental in transforming simple precursors into intricate molecular architectures. numberanalytics.comsolubilityofthings.com The unique reactivity of organometallic compounds, which is influenced by the nature of the metal-carbon bond, allows for a wide range of chemical transformations. numberanalytics.comsolubilityofthings.com

Transition metal-catalyzed cross-coupling reactions, which often involve organometallic intermediates, are indispensable in modern synthesis for creating C-C bonds. wikipedia.org Furthermore, organometallic reagents are crucial for the functionalization of hydrocarbons and the introduction of various functional groups into organic molecules. solubilityofthings.commsu.edu The ability to control the reactivity and selectivity of these compounds through the modification of ligands and reaction conditions provides chemists with a high degree of precision in synthesizing complex targets. numberanalytics.comnumberanalytics.com

Overview of Quinolines as Privileged Heterocyclic Scaffolds

The quinoline (B57606) ring system, a fused aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comtulane.edunih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. tandfonline.comnih.govbenthamdirect.com Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. nih.govnih.gov

The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological and physical properties. tandfonline.com This "druggability" makes it an attractive core for the design and development of novel therapeutic agents. tandfonline.com The synthesis and functionalization of quinolines are, therefore, areas of intense research, aiming to explore the full potential of this important heterocyclic system. polyu.edu.hkiipseries.org

Positioning of Quinolin-6-ylmagnesium bromide within Grignard Chemistry and Quinoline Functionalization

Quinolin-6-ylmagnesium bromide is a specific Grignard reagent derived from the quinoline scaffold. Grignard reagents, or organomagnesium halides (RMgX), are formed by the reaction of an organic halide with magnesium metal. ebsco.combethunecollege.ac.in They are powerful nucleophiles widely used for forming new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. msu.eduebsco.com

The preparation of Grignard reagents from heteroaromatic halides, such as 6-bromoquinoline (B19933), allows for the direct introduction of a nucleophilic carbon center onto the quinoline ring. This is a key strategy for the site-selective functionalization of the quinoline core. acs.orgmdpi.com Specifically, Quinolin-6-ylmagnesium bromide provides a direct route to introduce substituents at the C-6 position of the quinoline ring, a location that can be challenging to modify using other methods. The use of advanced techniques, such as halogen-magnesium exchange reactions facilitated by reagents like i-PrMgCl·LiCl (often called a "turbo-Grignard"), has significantly improved the efficiency and functional group tolerance of preparing such heterocyclic Grignard reagents. acs.orgresearchgate.netrsc.org

The reactivity of Quinolin-6-ylmagnesium bromide can be harnessed in various synthetic transformations, including cross-coupling reactions and additions to electrophiles, thereby providing access to a diverse range of 6-substituted quinoline derivatives. acs.orgorganic-chemistry.org This positions the reagent as a valuable and highly specific tool for chemists working to construct complex molecules built upon the privileged quinoline scaffold.

Below is a table summarizing the key properties of Quinolin-6-ylmagnesium bromide:

| Property | Value |

| Chemical Formula | C₉H₆BrMgN |

| Parent Compound | Quinoline |

| Reagent Type | Grignard Reagent |

| Functional Group | C-MgBr |

| Primary Use | Nucleophilic C-6 functionalization of the quinoline ring |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;6H-quinolin-6-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h2-7H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECDZAAABJMNFE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C[C-]=C2)N=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinolin 6 Ylmagnesium Bromide

Classical Grignard Formation from 6-Bromoquinoline (B19933) and Magnesium

The traditional and most direct method for preparing Quinolin-6-ylmagnesium bromide involves the reaction of 6-bromoquinoline with magnesium metal. masterorganicchemistry.com This process, known as Grignard formation, is an oxidative insertion of magnesium into the carbon-bromine bond of the quinoline (B57606) ring. The reaction is typically conducted under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. orgsyn.org

Solvent Effects in Quinolin-6-ylmagnesium bromide Synthesis

The choice of solvent is critical in the synthesis of Grignard reagents as it influences the stability and reactivity of the organomagnesium compound formed. Ethereal solvents are essential as they coordinate with the magnesium center, stabilizing the Grignard reagent.

Tetrahydrofuran (THF): THF is a preferred solvent for the synthesis of Grignard reagents from aryl bromides. nih.gov Its higher boiling point compared to diethyl ether allows for a wider range of reaction temperatures, and its strong coordinating ability helps to solvate and stabilize the Quinolin-6-ylmagnesium bromide reagent. orgsyn.orgnih.gov

Diethyl ether (Et₂O): While a common solvent for many Grignard preparations, diethyl ether may be less effective for less reactive aryl bromides like 6-bromoquinoline compared to THF. nih.gov However, it can be used, particularly if the magnesium is sufficiently activated. orgsyn.org

2-Methyltetrahydrofuran (2-MeTHF): This solvent is often used as an alternative to THF, offering a higher boiling point and potentially different solubility characteristics. Commercial preparations of Quinolin-6-ylmagnesium bromide are available as solutions in 2-MeTHF.

The solvent's ability to dissolve the Grignard reagent as it forms is crucial to prevent the coating of the magnesium metal surface, which would otherwise halt the reaction.

| Solvent | Typical Reaction Temperature | Coordinating Ability | Key Characteristics |

|---|---|---|---|

| Diethyl Ether (Et₂O) | Reflux (34.6°C) | Moderate | Volatile, can be less effective for unreactive halides. |

| Tetrahydrofuran (THF) | Room Temp. to Reflux (66°C) | Strong | Excellent for aryl halides, good reagent stabilization. orgsyn.orgnih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Room Temp. to Reflux (80°C) | Strong | Higher boiling point, often used in industrial processes. |

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of Quinolin-6-ylmagnesium bromide requires careful control over several reaction parameters.

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation is crucial and can be achieved by methods such as mechanical stirring, sonication, or the addition of chemical activators like iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent. researchgate.net

Temperature Control: The formation of Grignard reagents is an exothermic process. While initial heating may be required to initiate the reaction, the temperature must be controlled to prevent side reactions, such as Wurtz coupling, where the Grignard reagent reacts with unreacted 6-bromoquinoline.

Concentration: The concentration of 6-bromoquinoline should be maintained at a level that sustains the reaction without promoting excessive side product formation. A slow, controlled addition of the halide to the magnesium suspension is a standard procedure to maintain a low instantaneous concentration. google.com

| Parameter | Objective | Common Methods |

|---|---|---|

| Magnesium Activation | Remove oxide layer and increase surface area. | Addition of I₂, 1,2-dibromoethane, sonication. |

| Temperature | Initiate reaction and control exothermicity. | Initial heating, followed by cooling or reflux. |

| Reagent Addition | Minimize side reactions (e.g., Wurtz coupling). | Slow, dropwise addition of 6-bromoquinoline solution. |

| Atmosphere | Prevent reagent decomposition. | Strictly anhydrous conditions under an inert atmosphere (e.g., Nitrogen, Argon). |

Advanced Methodologies for Quinolin-6-ylmagnesium bromide Generation

Modern synthetic chemistry has introduced alternative methods for generating Grignard reagents that can overcome some of the limitations of the classical approach, particularly for substrates with sensitive functional groups or low reactivity.

Activated Magnesium Approaches (e.g., Rieke Magnesium)

The use of highly activated magnesium, such as Rieke magnesium, offers a significant advantage in the synthesis of Grignard reagents. wikipedia.org Rieke magnesium is a highly reactive, fine black powder of metallic magnesium with a large surface area, prepared by the reduction of a magnesium salt (e.g., MgCl₂) with an alkali metal like potassium or lithium. wikipedia.orgorgsyn.org

This enhanced reactivity allows for the formation of Grignard reagents under much milder conditions than are possible with standard magnesium turnings. sigmaaldrich.com For a substrate like 6-bromoquinoline, using Rieke magnesium could enable the reaction to proceed at very low temperatures (e.g., -78 °C), which is beneficial for preventing side reactions and for preparing Grignard reagents that might be unstable at higher temperatures. wikipedia.org This method is particularly useful for preparing organomagnesium reagents from less reactive halides, such as aryl fluorides. wikipedia.org

| Magnesium Type | Typical Form | Reactivity | Typical Reaction Temperature | Key Advantage |

|---|---|---|---|---|

| Standard Magnesium | Turnings, powder | Moderate | Room Temp. to Reflux | Cost-effective, widely available. |

| Rieke Magnesium (Mg*) | Fine black powder | Very High | -78 °C to Room Temp. | High reactivity, formation from unreactive halides, low-temperature synthesis. wikipedia.orgsigmaaldrich.com |

Halogen-Magnesium Exchange with Advanced Reagents (e.g., Turbo-Grignard)

An increasingly popular method for the preparation of functionalized Grignard reagents is the halogen-magnesium exchange. researchgate.net This reaction involves treating an organic halide with a pre-formed, more reactive organomagnesium reagent. For the synthesis of Quinolin-6-ylmagnesium bromide, this would involve the reaction of 6-bromoquinoline with a reagent like isopropylmagnesium chloride.

The development of "Turbo-Grignard" reagents, such as the complex of isopropylmagnesium chloride and lithium chloride (iPrMgCl·LiCl), has significantly expanded the scope of this method. researchgate.netclockss.org The presence of LiCl breaks up oligomeric Grignard aggregates and increases the rate and efficiency of the halogen-magnesium exchange. clockss.org

This methodology offers several key advantages:

Mild Conditions: The exchange can often be performed at low temperatures (e.g., -20 °C to 0 °C), which improves the tolerance of other sensitive functional groups within the molecule. researchgate.net

High Functional Group Tolerance: Unlike classical Grignard formation, which is incompatible with acidic protons or many carbonyl groups, the halogen-magnesium exchange can be performed on substrates bearing esters, nitriles, and other functionalities. researchgate.netclockss.org

Regioselectivity: In molecules with multiple halogens, this method can offer high regioselectivity, which has been demonstrated in the functionalization of dibromo-quinolines. nih.gov

The reaction of 6-bromoquinoline with iPrMgCl·LiCl would result in the formation of Quinolin-6-ylmagnesium bromide and isopropyl bromide, with the equilibrium being driven by the formation of the more stable aryl Grignard reagent. researchgate.net

| Feature | Description | Advantage for Quinolin-6-ylmagnesium bromide Synthesis |

|---|---|---|

| Reagent | iPrMgCl·LiCl ("Turbo-Grignard") | Highly reactive and soluble exchange reagent. researchgate.net |

| Mechanism | Br/Mg exchange between 6-bromoquinoline and iPrMgCl. | Avoids direct use of magnesium metal and associated initiation issues. |

| Conditions | Low temperature (typically below 0°C) in THF. clockss.org | Preserves thermally sensitive functional groups and minimizes side reactions. |

| Scope | Tolerates sensitive functional groups like esters, amides, and nitriles. researchgate.net | Enables synthesis of more complex, functionalized quinoline derivatives. |

Nucleophilic Reactivity and Transformational Pathways of Quinolin 6 Ylmagnesium Bromide

Additions to Carbonyl Compounds: Aldehydes, Ketones, and Esters

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. masterorganicchemistry.com Quinolin-6-ylmagnesium bromide, as a strong nucleophile, readily attacks the electrophilic carbon of the carbonyl group in aldehydes, ketones, and esters. libretexts.org This nucleophilic addition reaction proceeds via a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org The general reactivity of aldehydes is higher than that of ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

The primary outcome of the addition of Quinolin-6-ylmagnesium bromide to aldehydes and ketones, following an acidic workup, is the formation of substituted alcohols. khanacademy.org This two-step process is a reliable method for synthesizing secondary and tertiary alcohols bearing a quinolin-6-yl substituent. mdpi.com

Reaction with Aldehydes: The addition to an aldehyde yields a secondary alcohol, where the carbonyl carbon is transformed into a stereocenter bearing a hydroxyl group, a hydrogen atom, the aldehyde's original substituent, and the quinolin-6-yl group. For instance, the reaction of a magnesiated quinoline (B57606) with an aldehyde like propionaldehyde (B47417) results in the corresponding secondary alcohol. acs.org

Reaction with Ketones: Similarly, the reaction with a ketone produces a tertiary alcohol. mdpi.com The ketone's two organic substituents and the newly introduced quinolin-6-yl group are attached to the former carbonyl carbon.

Reaction with Esters: The reaction with esters is more complex. The initial nucleophilic addition results in a ketone intermediate, which is typically more reactive than the starting ester. Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to the formation of a tertiary alcohol after hydrolysis.

Table 1: Reaction of Quinolin-6-ylmagnesium bromide with Carbonyl Compounds

| Carbonyl Reactant | Intermediate | Final Product (after H₃O⁺ workup) | Product Class |

| Aldehyde (R-CHO) | Tetrahedral Alkoxide | Quinolin-6-yl(R)CHOH | Secondary Alcohol |

| Ketone (R-CO-R') | Tetrahedral Alkoxide | Quinolin-6-yl(R)(R')COH | Tertiary Alcohol |

| Ester (R-COOR') | Ketone | Quinolin-6-yl(R)₂COH | Tertiary Alcohol |

When Quinolin-6-ylmagnesium bromide reacts with α,β-unsaturated carbonyl compounds, the issue of regioselectivity arises. Grignard reagents, being "hard" nucleophiles, typically favor direct (1,2) addition to the electrophilic carbonyl carbon over conjugate (1,4) addition to the β-carbon. researchgate.net

Stereocontrol is a critical consideration when the addition reaction creates a new chiral center. libretexts.org If the carbonyl substrate is prochiral, the nucleophile can attack from two different faces (Re or Si), potentially leading to a racemic mixture of enantiomers. libretexts.org However, if the substrate already contains a stereocenter, particularly adjacent to the carbonyl group, the reaction can exhibit diastereoselectivity. nih.gov The steric bulk of the quinolin-6-yl group and the substituents on the carbonyl compound influence the trajectory of the nucleophilic attack. Models such as the Felkin-Anh model can be used to predict the major diastereomer formed by considering the steric hindrance of the groups surrounding the chiral center. nih.gov

Reactions with Other Electrophilic Functional Groups

The utility of Quinolin-6-ylmagnesium bromide extends beyond carbonyl compounds to a range of other electrophilic centers.

The reaction of Grignard reagents with carbon dioxide is a classic and efficient method for the synthesis of carboxylic acids. libretexts.orgopenstax.org Quinolin-6-ylmagnesium bromide reacts with CO₂, typically bubbled through the reaction mixture or used in its solid form (dry ice), via nucleophilic addition to one of the C=O bonds. libretexts.org This forms a magnesium carboxylate salt. Subsequent protonation with a strong aqueous acid, such as HCl, yields quinoline-6-carboxylic acid. libretexts.orgskku.edu This method is often preferred for its high yield and directness in introducing a carboxyl group onto an aromatic ring system. researchgate.net

Reaction Scheme: Carboxylation

Quinolin-6-ylmagnesium bromide + CO₂ → Quinolin-6-yl-COO⁻MgBr⁺

Quinolin-6-yl-COO⁻MgBr⁺ + H₃O⁺ → Quinoline-6-carboxylic acid + Mg²⁺ + Br⁻ + H₂O

The carbon-nitrogen multiple bond in nitriles and imines is also susceptible to nucleophilic attack by Grignard reagents. nih.gov

Reactions with Nitriles: Quinolin-6-ylmagnesium bromide adds to the electrophilic carbon of a nitrile (R-C≡N) to form an intermediate imine anion salt. masterorganicchemistry.comlibretexts.orgucalgary.ca This intermediate is stable in the reaction conditions and does not react further with the Grignard reagent. ucalgary.cayoutube.com Upon aqueous acidic workup, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to a ketone. masterorganicchemistry.comlibretexts.orglibretexts.org This two-step sequence provides a valuable route for the synthesis of quinolin-6-yl ketones. For example, reacting Quinolin-6-ylmagnesium bromide with benzonitrile (B105546) would produce 6-benzoylquinoline.

Reactions with Imines: The addition of Quinolin-6-ylmagnesium bromide to the C=N double bond of an imine (R-CH=NR') yields the magnesium salt of a secondary amine. wmich.edu Subsequent hydrolysis protonates the nitrogen atom to afford the free secondary amine, effectively adding the quinolin-6-yl group to the carbon atom of the original imine. nih.gov

Table 2: Reaction of Quinolin-6-ylmagnesium bromide with Nitriles and Imines

| Electrophile | Intermediate (after Grignard Addition) | Final Product (after H₃O⁺ workup) | Product Class |

| Nitrile (R-C≡N) | Imine anion salt | Quinolin-6-yl-CO-R | Ketone |

| Imine (R-CH=NR') | Amide salt | Quinolin-6-yl-CH(R)-NHR' | Secondary Amine |

Quinolin-6-ylmagnesium bromide can also be employed as a nucleophile to functionalize other nitrogen-containing heterocycles. The direct addition to the C=N bond of a neutral quinoline ring is generally not feasible due to the low electrophilicity of the ring system. However, the reactivity can be enhanced by activating the target heterocycle. lookchem.com

One common activation strategy involves the N-alkylation or N-acylation of the quinoline to form a quinolinium salt. This process significantly increases the electrophilicity of the pyridine (B92270) ring, particularly at the C2 and C4 positions, making them susceptible to attack by strong nucleophiles like Grignard reagents. The addition of Quinolin-6-ylmagnesium bromide to such a quinolinium salt would lead to the formation of a 1,2- or 1,4-dihydroquinoline (B1252258) derivative, effectively creating a C-C bond between two quinoline moieties. lookchem.com The regioselectivity of the attack (C2 vs. C4) can be influenced by factors such as the nature of the substituent on the quinolinium nitrogen and the reaction conditions. lookchem.com

Cross-Coupling Reactions Involving Quinolin-6-ylmagnesium bromide

Quinolin-6-ylmagnesium bromide, a heteroaromatic Grignard reagent, serves as a potent nucleophile in the formation of carbon-carbon bonds. Its utility is particularly pronounced in cross-coupling reactions, where it couples with various organic electrophiles to construct complex molecular architectures, most notably biaryl and aryl-heteroaryl systems. These transformations are fundamental in medicinal chemistry and materials science, where the quinoline moiety is a prevalent scaffold. The most significant of these methods is the Kumada-Tamao-Corriu reaction, which involves the coupling of a Grignard reagent with an organic halide. organic-chemistry.org

The coupling of Quinolin-6-ylmagnesium bromide with organic halides is effectively catalyzed by various transition metals, with nickel and palladium complexes being the most established and widely used. organic-chemistry.orgnrochemistry.com These catalysts are highly efficient for forming C(sp²)-C(sp²) bonds. Iron catalysts have emerged as a cost-effective, less toxic, and environmentally benign alternative to palladium and nickel for coupling Grignard reagents with a range of electrophiles, including aryl chlorides, tosylates, and triflates. acgpubs.orgillinois.edu Copper-based catalysts, while historically used in Ullmann-type reactions under harsh conditions, have seen renewed interest with the development of modern ligand systems that facilitate C-C bond formation under milder conditions. researchgate.net

The choice of catalyst is crucial and depends on the nature of the coupling partners and the desired functional group tolerance.

Nickel Catalysis: Nickel catalysts, such as complexes with phosphine (B1218219) ligands, are highly effective for coupling aryl Grignard reagents with aryl and vinyl halides. organic-chemistry.org They are often more reactive than palladium for less reactive electrophiles like aryl chlorides. udel.edu

Palladium Catalysis: Palladium-catalyzed couplings are known for their broad scope and high functional group tolerance. nrochemistry.comrsc.org Catalytic systems often employ bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the reaction.

Iron Catalysis: Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), provide an economical and eco-friendly option. acgpubs.orgillinois.edu Iron-catalyzed reactions can effectively couple a wide array of Grignard reagents with organic halides and pseudohalides. iupac.org

Copper Catalysis: Copper-catalyzed C-C bond formation with Grignard reagents is less common than with Ni or Pd but can be effective for specific transformations, often involving activated electrophiles or specialized ligand systems. researchgate.net

The general scheme for the transition metal-catalyzed cross-coupling of Quinolin-6-ylmagnesium bromide is depicted below:

The generally accepted mechanism for nickel- and palladium-catalyzed Kumada cross-coupling reactions proceeds through a catalytic cycle involving the metal in different oxidation states. nrochemistry.com

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to the low-valent metal center (e.g., Pd(0) or Ni(0)), forming a higher-valent organometallic intermediate (e.g., Pd(II) or Ni(II)).

Transmetalation: This intermediate then undergoes transmetalation with Quinolin-6-ylmagnesium bromide. The quinolinyl group replaces the halide on the metal center, forming a diorganometallic complex.

Reductive Elimination: The final step is reductive elimination, where the two organic groups are coupled to form the 6-arylquinoline product, and the metal catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle.

The scope of cross-coupling partners for Quinolin-6-ylmagnesium bromide is broad, primarily encompassing aryl and vinyl halides (iodides, bromides, and sometimes chlorides) and triflates. The reactivity of the electrophile typically follows the order I > Br > OTf > Cl. The reaction is compatible with a variety of substituents on the coupling partner, although functional groups that are reactive towards Grignard reagents, such as acidic protons (e.g., -OH, -NH₂, -COOH) and certain carbonyls, are generally not tolerated without protection. nrochemistry.com

Illustrative Data for Ni-Catalyzed Cross-Coupling of Quinolin-6-ylmagnesium bromide

The following table presents illustrative examples of the nickel-catalyzed Kumada coupling of Quinolin-6-ylmagnesium bromide with various aryl bromides, showcasing the expected scope and yields based on literature for similar heteroaryl Grignard reagents.

| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Product | Yield (%) |

| 1 | 4-Bromotoluene | NiCl₂(dppp) (2) | 6-(p-Tolyl)quinoline | 88 |

| 2 | 4-Bromoanisole | NiCl₂(dppe) (3) | 6-(4-Methoxyphenyl)quinoline | 92 |

| 3 | 1-Bromonaphthalene | NiCl₂(dppp) (2) | 6-(Naphthalen-1-yl)quinoline | 85 |

| 4 | 2-Bromopyridine | NiCl₂(dppe) (3) | 6-(Pyridin-2-yl)quinoline | 76 |

| 5 | 4-Bromobenzonitrile | NiCl₂(dppp) (2) | 4-(Quinolin-6-yl)benzonitrile | 70 |

Yields are hypothetical, based on typical results for similar reactions.

Transmetalation Reactions for Novel Organometallic Species

While Quinolin-6-ylmagnesium bromide is a powerful nucleophile in its own right, its reactivity can be modulated or enhanced through transmetalation. This process involves the transfer of the quinolin-6-yl group from magnesium to another metal or metalloid center, generating a new organometallic species with distinct properties.

A common strategy is the transmetalation of Grignard reagents to zinc halides (e.g., ZnCl₂) to form organozinc compounds. This is the basis of the Negishi coupling, which often exhibits greater functional group tolerance than the Kumada coupling. organic-chemistry.org The resulting 6-quinolylzinc halide is generally less basic and less reactive than its Grignard precursor, which can prevent unwanted side reactions with sensitive functional groups like esters or ketones.

Reaction Scheme: Transmetalation to Zinc

Similarly, transmetalation to copper salts can generate organocopper (cuprate) reagents. These species are known as "softer" nucleophiles and are particularly effective in reactions such as conjugate additions to α,β-unsaturated carbonyl compounds, a reactivity pattern not typically observed with Grignard reagents.

The ability to generate these novel organometallic species from a common Grignard precursor greatly expands the synthetic utility of the quinoline-6-yl moiety, allowing for its incorporation into a wider variety of molecular structures through different reaction pathways.

Applications of Quinolin 6 Ylmagnesium Bromide in the Synthesis of Complex Quinoline Derivatives

Construction of Polyfunctionalized Quinoline (B57606) Scaffolds

The primary application of Quinolin-6-ylmagnesium bromide is in the construction of polyfunctionalized quinoline scaffolds. As a strong nucleophile, it readily attacks electrophilic centers, allowing for the introduction of diverse functional groups at the 6-position. This reactivity is fundamental to creating derivatives with tailored electronic and steric properties.

Detailed research findings indicate that the quinoline-6-yl anion, delivered by the Grignard reagent, can be coupled with various electrophilic partners. For instance, the reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. A documented example is the synthesis of phenyl-6-quinolylmethanol, which can be achieved through a Grignard reaction involving a quinoline at the 6-position. Subsequent oxidation of such alcohol functionalities can provide access to the corresponding ketones, such as 6-benzoylquinoline. These reactions showcase the reagent's utility in adding keto or hydroxyl groups, which can serve as handles for further functionalization.

The versatility of Quinolin-6-ylmagnesium bromide extends to reactions with other electrophiles, such as esters, nitriles, and acyl chlorides, leading to the formation of ketones, ketimines (which can be hydrolyzed to ketones), and ketones, respectively. These transformations are pivotal for elaborating the quinoline core, turning a simple halo-quinoline into a complex, polyfunctionalized molecule. The ability to introduce these varied functionalities is a cornerstone of modern synthetic strategies aimed at building libraries of compounds for biological screening or developing new materials.

Table 1: Potential Reactions of Quinolin-6-ylmagnesium bromide with Various Electrophiles

| Electrophile Class | Specific Example | Initial Product | Final Product (after workup/hydrolysis) | Resulting Functional Group |

| Aldehyde | Benzaldehyde | Magnesium alkoxide | Phenyl-6-quinolylmethanol | Secondary Alcohol |

| Ketone | Acetone | Magnesium alkoxide | 2-(Quinolin-6-yl)propan-2-ol | Tertiary Alcohol |

| Ester | Ethyl benzoate | Hemiketal intermediate | 6-Benzoylquinoline | Ketone |

| Acyl Chloride | Benzoyl chloride | - | 6-Benzoylquinoline | Ketone |

| Nitrile | Benzonitrile (B105546) | Magnesium imine salt | 6-Benzoylquinoline | Ketone |

| Carbon Dioxide | CO₂ | Magnesium carboxylate | Quinoline-6-carboxylic acid | Carboxylic Acid |

Access to Bridged and Spirocyclic Quinoline Systems

Bridged and spirocyclic scaffolds represent complex three-dimensional structures that are of significant interest in medicinal chemistry due to their conformational rigidity and novel spatial arrangement of functional groups. While the construction of such systems is a key area of synthetic chemistry, the specific application of Quinolin-6-ylmagnesium bromide as a key reagent to initiate the formation of bridged or spirocyclic quinoline systems is not extensively documented in the scientific literature. The synthesis of these complex architectures typically involves intramolecular cyclization strategies or cycloaddition reactions that, to date, have not prominently featured this specific Grignard reagent as a starting component.

Role in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby minimizing waste and saving resources. These processes rely on the careful design of substrates that can undergo a sequence of intramolecular or intermolecular transformations.

While quinoline derivatives are often the products of various MCRs and cascade reactions, the role of Quinolin-6-ylmagnesium bromide as a reactant that initiates or participates in such sequences is not a widely reported application. The high reactivity of Grignard reagents can sometimes be incompatible with the conditions required for many MCRs, which often employ sensitive catalysts or involve multiple equilibrium steps. Therefore, the use of Quinolin-6-ylmagnesium bromide as a foundational component in the development of novel cascade or multicomponent reactions for complex quinoline synthesis remains an area with potential for future exploration.

Mechanistic Elucidation and Computational Analysis of Quinolin 6 Ylmagnesium Bromide Reactions

Investigation of Reaction Intermediates

The reactions of magnesium-based reagents with N-heterocycles such as quinoline (B57606) are often complex, proceeding through various intermediate species. The initial step typically involves the coordination of the magnesium center to the lone pair of electrons on the quinoline nitrogen atom. Following this coordination, the reaction can proceed through different pathways, leading to the formation of distinct intermediates.

One significant pathway involves the dearomatization of the quinoline ring. Studies on the reactions of magnesium hydrides and organomagnesium compounds with quinoline derivatives have shown the formation of magnesium dihydropyridide species. researchgate.net For instance, the reaction can result in thermodynamically-favored 1,4-dihydropyridide intermediates or, under certain conditions, kinetically-favored 1,2-dihydropyridide derivatives. researchgate.net In the context of Quinolin-6-ylmagnesium bromide, it is plausible that such dearomatized intermediates play a crucial role, where the Grignard reagent itself or another molecule of the reagent acts on a quinoline substrate.

Mechanistic investigations of Grignard reactions with related nitro- and nitrosoarenes suggest the formation of complex magnesium salt intermediates. rsc.org For example, the initial nucleophilic attack can lead to an N-aryl-O-vinylhydroxylamino magnesium salt intermediate which can then undergo further transformations like sigmatropic rearrangements. rsc.org While the substrate differs, the principle of forming a stable magnesium salt intermediate following the initial addition is a key mechanistic concept that can be extrapolated to reactions involving the quinoline nucleus.

The specific intermediates formed are highly dependent on the substitution pattern of the quinoline ring and the reaction conditions. The regiochemistry of the dearomatization reaction, for example, is determined by the substituents present on the N-heterocycle. researchgate.net Therefore, in reactions involving Quinolin-6-ylmagnesium bromide, the electronic and steric environment of the quinoline ring system dictates the stability and structure of the key intermediates.

Postulated Radical Pathways in Quinolin-6-ylmagnesium bromide Transformations

While many Grignard reactions are depicted as proceeding through polar, two-electron transfer mechanisms, the involvement of single-electron transfer (SET) processes leading to radical intermediates is well-documented, particularly with certain substrates. In the realm of quinoline chemistry, radical transformations have been identified as key steps in various synthetic methods. researchgate.net

Visible light-mediated reactions, for instance, have been shown to generate radical species that can react with quinolines. Mechanistic studies in this area have provided evidence for a radical-mediated spin-center shift as a crucial step in the functionalization of the quinoline core. researchgate.net This highlights the accessibility of radical pathways for the quinoline system.

It is therefore plausible that transformations involving Quinolin-6-ylmagnesium bromide could proceed, at least in part, via radical pathways. A SET event from the Grignard reagent to a suitable electrophilic partner could generate a quinolin-6-yl radical and a radical anion. These radical intermediates could then undergo subsequent coupling or rearrangement reactions. The synthesis of quinolines from o-alkynylisocyanobenzenes, for example, has been shown to proceed through a radical 6-endo-trig cyclization, demonstrating the propensity of quinoline precursors to engage in radical mechanisms. researchgate.net Such postulated pathways offer an alternative mechanistic explanation for observed product distributions that may not be fully accounted for by purely ionic models.

Theoretical Studies on Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools for elucidating reaction mechanisms, understanding reactivity, and predicting selectivity. For complex reagents like Quinolin-6-ylmagnesium bromide, theoretical studies, including Frontier Molecular Orbital (FMO) analysis and Density Functional Theory (DFT) calculations, are invaluable.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and symmetry of these frontier orbitals govern the course of a reaction. The nucleophilicity of a molecule is related to the energy of its HOMO, while its electrophilicity is linked to the energy of its LUMO. pku.edu.cn

In the context of Quinolin-6-ylmagnesium bromide, FMO analysis can predict its reactivity towards various electrophiles. The HOMO of the Grignard reagent, which would have significant character on the carbon atom bearing the magnesium, will interact with the LUMO of the electrophile. Conversely, when reacting with a nucleophile, the LUMO of the quinoline ring system becomes important.

Computational studies on quinoline derivatives have determined the energies of their frontier orbitals. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net

| Compound Structure | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline Derivative A | -6.25 | -1.50 | 4.75 |

| Quinoline Derivative B | -5.98 | -1.82 | 4.16 |

| Quinoline Derivative C | -6.51 | -1.33 | 5.18 |

Note: The data in Table 1 is illustrative, based on typical values found for quinoline derivatives in computational studies, to demonstrate the concept of FMO analysis.

By analyzing the coefficients and spatial distribution of the HOMO and LUMO, one can predict the most likely sites of reaction, thus explaining regioselectivity. youtube.com

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of organic reactions in detail. nih.gov DFT calculations allow for the mapping of the entire potential energy surface of a reaction, providing the energies of reactants, products, intermediates, and, crucially, transition states. researchgate.net

For reactions involving Quinolin-6-ylmagnesium bromide, DFT can be used to calculate the activation energies (ΔG‡) for different possible pathways. The pathway with the lowest activation barrier will be the kinetically favored one. Similarly, by comparing the energies of the final products, the thermodynamic favorability of the reaction can be determined. nih.gov

DFT studies on quinoline and quinazoline (B50416) derivatives have successfully been used to study their reactivity. researchgate.net For example, calculations can elucidate the role of catalysts, explain the observed regio- and stereoselectivity, and support or refute proposed mechanistic hypotheses, such as the involvement of specific intermediates. nih.gov

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +18.5 |

| Intermediate | Reaction Intermediate | -5.2 |

| TS2 | Second Transition State | +15.3 |

| Products | Final Products | -12.7 |

Note: The data in Table 2 is a hypothetical representation of results from a DFT calculation to illustrate how reaction energetics are mapped.

These computational approaches provide deep insights that complement experimental findings, enabling a more complete understanding of the chemical behavior of Quinolin-6-ylmagnesium bromide.

Catalytic Contributions and Catalyst Development Utilizing Quinolin 6 Ylmagnesium Bromide Precursors or Analogs

Design of Ligands Derived from Quinoline (B57606) Scaffolds for Catalysis

The quinoline moiety is a privileged scaffold in the design of ligands for organometallic catalysis due to its rigid structure, potent coordinating ability, and the electronic versatility offered by its fused aromatic rings. While direct literature detailing the use of quinolin-6-ylmagnesium bromide in the synthesis of specific ligands is not abundant, the principles of ligand design allow for a clear inference of its utility. Grignard reagents are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Quinolin-6-ylmagnesium bromide, as a quinoline-containing Grignard reagent, serves as a powerful nucleophile for introducing the quinolin-6-yl group onto a variety of ligand backbones.

The design of such ligands often involves the reaction of the Grignard reagent with electrophilic sites on precursor molecules. For instance, reaction with chlorophosphines (R₂PCl) would yield phosphine (B1218219) ligands containing a quinolin-6-yl substituent. These phosphine ligands are crucial in a vast array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. The nitrogen atom of the quinoline ring can also act as a coordinating site, leading to the formation of bidentate or pincer-type ligands, which can enhance the stability and catalytic activity of the metal complex.

Table 1: Potential Ligand Types Synthesized from Quinolin-6-ylmagnesium bromide

| Ligand Type | Precursor Electrophile | Potential Catalytic Application |

| Monodentate Phosphine | R₂PCl | Suzuki-Miyaura, Heck, Buchwald-Hartwig couplings |

| Bidentate N,P-Ligand | 2-(chloromethyl)pyridine | Asymmetric hydrogenation, hydrosilylation |

| Chiral Oxazoline Ligands | Chiral electrophilic precursors | Asymmetric catalysis |

In Situ Generation of Active Catalytic Species for Quinoline Functionalization

The in situ generation of active catalysts is a powerful strategy in organic synthesis that avoids the isolation and purification of often sensitive and unstable catalytic species. In the context of quinoline functionalization, Grignard reagents like quinolin-6-ylmagnesium bromide can play a role in the formation of active catalysts, particularly in cross-coupling reactions.

While not explicitly detailed for quinolin-6-ylmagnesium bromide, a general approach involves the reaction of a Grignard reagent with a metal salt to form an organometallic species that is the active catalyst or a precursor to it. For example, in nickel-catalyzed cross-coupling reactions, the addition of a Grignard reagent to a Ni(II) salt can lead to the in situ formation of a Ni(0) species, which is the active catalyst for the oxidative addition step.

Similarly, in iron-catalyzed cross-coupling reactions, organomagnesium reagents are used to generate the active catalytic species from iron precursors. The reaction of an alkyl or aryl magnesium reagent with an iron salt can lead to the formation of an organoiron species that facilitates the cross-coupling process. This approach is particularly advantageous as it often utilizes inexpensive and environmentally benign iron catalysts.

Table 2: Examples of In Situ Catalyst Generation Relevant to Quinoline Functionalization

| Metal Catalyst Precursor | Grignard Reagent Role | Resulting Active Species (Hypothesized) | Reaction Type |

| NiCl₂(PPh₃)₂ | Reductant and ligand source | Ni(0)(PPh₃)n | Cross-coupling |

| FeCl₃ | Transmetalation | "Fe(II)-R" species | Cross-coupling |

| Pd(OAc)₂ | Transmetalation | Pd(0)Lₙ | Suzuki-Miyaura, Heck |

Magnesium-Catalyzed Reactions in Quinoline Synthesis (e.g., MgBr₂ as Catalyst)

Magnesium bromide (MgBr₂) has emerged as an effective Lewis acid catalyst in various organic transformations, including the synthesis of quinoline derivatives. A notable example is the MgBr₂-catalyzed multicomponent reaction for the synthesis of 1,2-dihydroquinolines. nih.govresearchgate.netacs.org This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene or two equivalents of a ketone.

The role of MgBr₂ in these reactions is multifaceted. It can activate the carbonyl group of the aldehyde or ketone, facilitating the initial formation of an imine from the aniline. Subsequently, it can promote the [4+2] cycloaddition (Povarov reaction) between the in situ generated imine and the alkene component. nih.govsci-rad.com The Lewis acidity of MgBr₂ is crucial for lowering the energy barrier of these steps and directing the regioselectivity of the reaction.

One of the significant advantages of using MgBr₂ is its low cost, low toxicity, and ease of handling compared to many other Lewis acids. Furthermore, these reactions can often be carried out under mild and even solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.netacs.org

A study on the regioselective synthesis of 1,2-dihydroquinolines via a multicomponent reaction between an aniline and two ketones highlights the efficacy of MgBr₂ as a catalyst. nih.govresearchgate.netacs.org The reaction, carried out under solvent-free conditions, demonstrated high efficiency and regioselectivity. Mechanistic studies suggest the in situ formation of an imine, which then undergoes annulation to form the heterocyclic ring. nih.govacs.org

Table 3: MgBr₂-Catalyzed Synthesis of 1,2-Dihydroquinolines

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

| Aniline | Acetone (2 equiv.) | MgBr₂ | Solvent-free, 80 °C | 2,2,4-Trimethyl-1,2-dihydroquinoline | nih.govresearchgate.netacs.org |

| 4-Methoxyaniline | Cyclohexanone (2 equiv.) | MgBr₂ | Solvent-free, 80 °C | Spiro[cyclohexane-1,2'-quinoline] derivative | nih.govresearchgate.netacs.org |

| Aniline | Benzaldehyde, Ethyl vinyl ether | MgBr₂ | CH₂Cl₂, rt | 2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | nih.govsci-rad.com |

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

In-situ Spectroscopy for Reaction Progress Monitoring (e.g., IR, NMR)

In-situ (in the reaction mixture) spectroscopic techniques are powerful tools for tracking the formation of Quinolin-6-ylmagnesium bromide and its subsequent reactions without the need for sampling. This real-time analysis provides critical kinetic data and insight into the reaction mechanism.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is well-suited for monitoring Grignard reagent formation. acs.orghzdr.de The process involves tracking the disappearance of the starting material, 6-bromoquinoline (B19933), and the appearance of the Grignard reagent. The key vibrational modes that are monitored include the C-Br stretching frequency of the reactant and the characteristic absorptions of the newly formed carbon-magnesium bond.

The conversion can be followed by observing the decrease in the intensity of the C-Br stretching band, typically found in the 600-500 cm⁻¹ region for aryl bromides. Concurrently, new peaks associated with the Quinolin-6-ylmagnesium bromide complex, including its interaction with the solvent (e.g., Tetrahydrofuran), will emerge. Inline IR monitoring allows for precise determination of the reaction's initiation and completion, which is vital for process control and safety in exothermic Grignard reactions. hzdr.deresearchgate.net

Interactive Table 1: Hypothetical IR Frequency Changes During Formation of Quinolin-6-ylmagnesium bromide

| Vibrational Mode | Compound | Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| C-Br Stretch | 6-Bromoquinoline | ~550 | Peak intensity decreases |

| Aromatic C-H Bending | 6-Bromoquinoline | ~830 | Peak shifts slightly and/or changes intensity |

| C-Mg Stretch | Quinolin-6-ylmagnesium bromide | ~400-500 | New peak appears and grows in intensity |

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy provides detailed structural information about the species present in the reaction mixture over time. mpg.de The formation of Quinolin-6-ylmagnesium bromide from 6-bromoquinoline results in significant changes in the ¹H and ¹³C NMR spectra. The protons on the quinoline (B57606) ring, particularly those ortho and para to the C-Mg bond (H-5 and H-7), experience a noticeable upfield shift due to the increased electron density from the electropositive magnesium atom. researchgate.net Monitoring the disappearance of signals corresponding to 6-bromoquinoline and the appearance of new, shifted signals for the Grignard product allows for quantitative tracking of the reaction progress. researchgate.netnih.gov Specialized high-pressure NMR tubes may be used for reactions that require elevated temperatures or pressures. ed.ac.uk

Interactive Table 2: Expected ¹H NMR Chemical Shift (δ) Changes for Aromatic Protons

| Proton Position | 6-Bromoquinoline (ppm) | Quinolin-6-ylmagnesium bromide (ppm) | Expected Change |

|---|---|---|---|

| H-2 | ~8.9 | ~8.8 | Minor Shift |

| H-3 | ~7.4 | ~7.3 | Minor Shift |

| H-4 | ~8.1 | ~8.0 | Minor Shift |

| H-5 | ~8.0 | ~7.6 | Significant Upfield Shift |

| H-7 | ~7.8 | ~7.5 | Significant Upfield Shift |

Mass Spectrometric Approaches for Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and characterizing transient and low-abundance reactive intermediates that are often key to understanding reaction mechanisms. nih.govrsc.orgresearchgate.net Electrospray Ionization (ESI-MS) is a particularly "soft" ionization technique that allows for the transfer of intact ionic species from solution to the gas phase, making it ideal for studying organometallic reaction pathways. researchgate.netuvic.ca

In a reaction involving Quinolin-6-ylmagnesium bromide, ESI-MS can be used to intercept and identify key intermediates. For instance, in a cross-coupling reaction, intermediates such as oxidative addition complexes or transmetalation products could be observed. nih.govresearchgate.net The mass-to-charge ratio (m/z) provides the elemental composition, while tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to fragment the intermediate ions, yielding structural information. uvic.ca While direct analysis of the neutral Grignard reagent is challenging, its reaction intermediates, especially if they are charged, can be readily detected. nih.gov

For example, if Quinolin-6-ylmagnesium bromide were to react with a substrate in the presence of a transition metal catalyst, ESI-MS could potentially identify catalyst-substrate complexes or intermediates containing the quinolin-6-yl moiety. The high sensitivity of MS allows for the detection of species that exist at concentrations too low to be observed by NMR or IR. researchgate.net

X-ray Crystallography for Structural Confirmation of Quinoline Derivatives

While in-situ spectroscopy and mass spectrometry are vital for monitoring reactions and identifying intermediates, X-ray crystallography stands as the definitive method for the absolute structural confirmation of stable crystalline products. mdpi.com This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry. chemmethod.comnih.gov

After a reaction utilizing Quinolin-6-ylmagnesium bromide is complete and the final quinoline derivative has been purified and crystallized, single-crystal X-ray diffraction can be performed. The resulting data allow for the refinement of a structural model that confirms the connectivity of the atoms and the precise geometry of the molecule. mdpi.com This is particularly crucial when new, complex molecules are synthesized, as it validates the outcome of the reaction and provides a solid basis for understanding its properties. chemmethod.comacs.org The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state packing of the molecules. nih.gov

Interactive Table 3: Representative Crystallographic Data for a Hypothetical Quinoline Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂N₂O |

| Formula Weight | 248.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 10.234(3) |

| c (Å) | 14.567(4) |

| β (°) | 98.75(1) |

| Volume (ų) | 1252.1(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.316 |

Emerging Trends and Future Research Perspectives on Quinolin 6 Ylmagnesium Bromide Chemistry

Sustainable and Green Chemistry Approaches to Grignard Reagent Handling and Use

The traditional synthesis of Grignard reagents, including Quinolin-6-ylmagnesium bromide, often involves volatile and hazardous ethereal solvents like diethyl ether or tetrahydrofuran (THF). rsc.org The principles of green chemistry are spurring research into more sustainable alternatives that minimize environmental impact and enhance safety.

Key Developments:

Alternative Solvents: Research has systematically evaluated various solvents for Grignard reactions, identifying greener alternatives. rsc.orgumb.edu 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs, has emerged as a superior option. rsc.orgumb.edu It offers performance equal to or better than traditional solvents, particularly in suppressing side reactions, and its immiscibility with water simplifies work-up procedures. rsc.org Another promising solvent is cyclopentylmethyl ether (CPME), noted for its high boiling point, low peroxide formation, and stability. rsc.org

Mechanochemistry: A groundbreaking approach involves the mechanochemical synthesis of Grignard reagents through ball-milling. soton.ac.uksciencedaily.com This method drastically reduces the need for organic solvents—using as little as one-tenth the amount of conventional methods—thereby minimizing hazardous waste. sciencedaily.com By avoiding large volumes of solvents, this technique can also overcome the solubility issues of certain starting materials. sciencedaily.com

Electrochemical Methods: Electro-organic synthesis presents an innovative and eco-friendly technique for generating Grignard reagents. researchgate.net This method utilizes a magnesium electrode to produce the organomagnesium species, enhancing reaction efficiency and reducing the environmental footprint by minimizing reagent use and waste. researchgate.net

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Grignard Reagent Synthesis

| Feature | Traditional Method | Green/Sustainable Method |

| Solvents | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentylmethyl ether (CPME) |

| Technique | Batch reaction in solvent | Mechanochemical (Ball-Milling), Electrochemical Synthesis |

| Solvent Volume | High | Drastically reduced or eliminated |

| Waste Generation | Significant hazardous waste | Minimized |

| Safety | Fire and peroxide hazards | Improved safety profile |

| Feedstock Source | Predominantly fossil fuel-based | Renewable resources (for 2-MeTHF) |

Flow Chemistry Methodologies for Enhanced Synthesis

Flow chemistry, or continuous flow processing, is revolutionizing the synthesis of Grignard reagents by offering significant advantages in safety, scalability, and efficiency over traditional batch methods. aiche.orgresearchgate.netvapourtec.com The highly exothermic and often sensitive nature of Grignard reagent formation makes it an ideal candidate for this technology.

Key Advantages and Findings:

Enhanced Safety: Flow reactors have a small reaction volume at any given time, which allows for superior heat transfer and precise temperature control. vapourtec.com This mitigates the risks associated with the exothermic nature of Grignard reagent formation. mt.com

Improved Efficiency and Scalability: Continuous flow systems can operate for extended periods, enabling the production of large quantities of Quinolin-6-ylmagnesium bromide on demand. aiche.orgthieme-connect.com Researchers have demonstrated that continuous flow processes can significantly increase conversion rates (up to 98% from 85% in batch) and achieve daily productivities of over a kilogram. aiche.org The process can be easily scaled up by extending the operation time without needing significant re-optimization. thieme-connect.com

Process Control: The integration of Process Analytical Technology (PAT), such as in-line infrared (IR) and NMR spectroscopy, allows for real-time monitoring and control of the reaction, ensuring consistent quality and high yields. aiche.org

Table 2: Batch vs. Flow Chemistry for Quinolin-6-ylmagnesium bromide Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Risk of thermal runaway due to poor heat transfer | Excellent heat transfer, minimal risk |

| Scalability | Challenging, requires significant redevelopment | Easily scalable by extending run time |

| Reaction Control | Difficult to control localized concentrations and temperature | Precise control over reaction parameters |

| Reproducibility | Subject to batch-to-batch variability | High consistency and reproducibility |

| Reagent Generation | Generated and stored, potential for degradation | Generated and used in-situ ("on-demand") |

Expanding the Scope of Functional Group Tolerance

Key Innovations:

"Turbo" Grignard Reagents: The use of salt additives, most notably lithium chloride (LiCl), has led to the development of "turbo" Grignard reagents (e.g., i-PrMgCl·LiCl). These reagents exhibit enhanced reactivity and, paradoxically, improved functional group tolerance. The halogen-magnesium exchange reaction using these reagents can be performed at low temperatures, allowing for the preparation of highly functionalized Grignard reagents that were previously inaccessible. uni-muenchen.de For instance, the preparation of nitro-functionalized Grignard reagents, a long-standing challenge, has been achieved using this methodology. uni-muenchen.de

Catalytic Approaches: Novel catalytic systems are being developed to expand the utility of Grignard-type reactions. For example, a ruthenium(II) PNP-pincer complex can catalyze a Grignard-type reaction using alcohols as carbonyl surrogates. nih.gov This transformation proceeds under mild conditions and tolerates a broad range of substrates, including those with sensitive functional groups, enabling late-stage molecular modifications. nih.gov

Integration with High-Throughput Experimentation and Automation

High-Throughput Experimentation (HTE) is a powerful strategy for accelerating chemical research by enabling the parallel execution of a large number of experiments. nih.gov The integration of HTE with automated systems is transforming the discovery and optimization of reactions involving reagents like Quinolin-6-ylmagnesium bromide.

Workflow and Impact:

Rapid Reaction Optimization: HTE platforms utilize miniaturized reaction formats, such as 96-well plates, to screen numerous variables (catalysts, solvents, temperatures) simultaneously. trajanscimed.com This parallel approach drastically reduces the time and materials required for optimizing reaction conditions. mt.com

Automated Sample Handling: Robotic systems for powder and liquid handling are central to modern HTE workflows. trajanscimed.com These robots can accurately dispense minute quantities of reagents into well plates, eliminating the tedious and error-prone nature of manual weighing at the milligram scale. trajanscimed.com This automation not only increases throughput but also enhances reproducibility. chemrxiv.org

Data-Rich Experimentation: HTE generates vast amounts of data that can be used to gain a deeper understanding of reaction mechanisms and kinetics. trajanscimed.com Specialized software helps in designing complex experimental arrays and in analyzing the resulting data to guide further research. nih.gov

The application of these automated platforms allows researchers to efficiently explore the reaction space for Quinolin-6-ylmagnesium bromide, rapidly identifying optimal conditions for its coupling with various electrophiles and accelerating the discovery of new synthetic applications.

Q & A

Advanced Research Question

- NMR Spectroscopy : Use - and -NMR in deuterated THF to identify the Grignard complex. Note: Rapid quenching with DO or deuterated alcohols is required to stabilize intermediates .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze quenched reaction mixtures to detect byproducts or unreacted starting materials .

- Capillary Electrophoresis (CE) : Quantify bromide ions post-reaction using optimized buffer systems (e.g., borate buffer at pH 9.2) to resolve chloride/bromide peaks .

How do reaction conditions influence the regioselectivity of Quinolin-6-ylmagnesium bromide in cross-coupling reactions?

Advanced Research Question

Regioselectivity depends on:

- Temperature : Lower temperatures (-78°C) favor kinetic control (e.g., α-addition to carbonyls), while room temperature promotes thermodynamic products .

- Catalysts : Nickel or palladium catalysts enable Suzuki-Miyaura couplings at the quinoline C2/C4 positions, influenced by steric and electronic effects .

- Substrate Design : Electron-withdrawing groups on quinoline enhance reactivity at the C6 position, as demonstrated in comparative kinetic studies .

What computational models can predict the stability and reactivity of Quinolin-6-ylmagnesium bromide in complex reaction environments?

Advanced Research Question

- Density Functional Theory (DFT) : Model the Mg-C bond dissociation energy (BDE) to assess thermal stability. For Quinolin-6-yl derivatives, BDE values typically range 180–200 kJ/mol .

- Molecular Dynamics (MD) : Simulate solvation effects in THF/ether mixtures to optimize solvent polarity for reagent longevity .

- Reaction Pathway Analysis : Use transition-state modeling to predict competing pathways (e.g., nucleophilic attack vs. single-electron transfer) in cross-couplings .

How can researchers mitigate side reactions when using Quinolin-6-ylmagnesium bromide in multi-step syntheses?

Advanced Research Question

- Protecting Groups : Temporarily block reactive sites (e.g., amino or hydroxyl groups) with tert-butyldimethylsilyl (TBS) or trityl groups .

- Sequential Quenching : Add electrophiles (e.g., aldehydes) before protic workup to minimize hydrolysis .

- In Situ Trapping : Use trapping agents like trimethyl borate to stabilize intermediates and prevent oligomerization .

What are the environmental and toxicological risks associated with Quinolin-6-ylmagnesium bromide?

Basic Research Question

- Ecotoxicity : Bromide ions released during quenching may accumulate in aquatic systems, requiring neutralization with silver nitrate before disposal .

- Toxicity Data : Acute oral toxicity (LD in rats: ~500 mg/kg) and dermal irritation necessitate strict PPE compliance .

- Biodegradation : Limited data; assume persistence and use activated carbon filtration for wastewater treatment .

How does the electronic structure of quinoline derivatives affect the nucleophilicity of Quinolin-6-ylmagnesium bromide?

Advanced Research Question

- Hammett Studies : Electron-donating groups (e.g., -OCH) at the C8 position increase nucleophilicity by 20–30% via resonance stabilization .

- UV-Vis Spectroscopy : Monitor charge-transfer transitions (250–300 nm) to correlate electronic effects with reactivity trends .

- Comparative Analysis : Benchmark against phenylmagnesium bromide to quantify rate differences in SN reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.